4-Oxo-4-(pyridin-3-yl)butanal (OPB) is a highly reactive aldehyde metabolite derived from the cytochrome P450-mediated α-hydroxylation of tobacco-specific nitrosamines, primarily NNK and NNN. In toxicological and chemoinformatic models, OPB functions as the direct electrophilic species responsible for the pyridyloxobutylation of DNA, forming stable lesions such as O6-POB-dG. Because it reacts directly with nucleophiles without requiring enzymatic activation, OPB is primarily procured as a reference standard and direct-acting chemical probe for investigating DNA damage, adduct repair kinetics, and mutagenic mechanisms independent of cellular metabolic competency [1].
Substituting OPB with its parent compound, NNK, or its stable downstream hydrolysis product, HPB, fundamentally compromises cell-free or metabolism-deficient assays. NNK requires specific cytochrome P450 enzymes (e.g., CYP2A6, CYP2A13) to generate the reactive intermediate; in cell-free DNA assays or CYP-deficient cell lines, NNK will fail to form adducts. Conversely, HPB is a stable, unreactive alcohol that cannot alkylate DNA. Furthermore, while the acetoxymethyl precursor NNKOAc is often used to generate OPB in situ, NNKOAc requires esterase activity or specific hydrolysis conditions to release the active aldehyde. Therefore, procurement of OPB is strictly necessary for isolating direct, enzyme-independent DNA binding kinetics and aldehyde-specific genotoxicity [1].
In assays measuring direct DNA damage, OPB rapidly induces alkali-labile sites in isolated rat hepatocytes and cell-free DNA without the lag phase associated with enzymatic activation. In contrast, the parent nitrosamine NNK requires cytochrome P450-mediated bioactivation, resulting in delayed or absent direct reactivity in non-metabolizing systems [1].
| Evidence Dimension | Direct induction of DNA alkali-labile sites |
| Target Compound Data | Rapid, direct formation of alkali-labile sites (metabolism-independent) |
| Comparator Or Baseline | NNK (Requires CYP450 activation; inactive in cell-free DNA) |
| Quantified Difference | 100% bypass of the metabolic activation step required by NNK |
| Conditions | Isolated rat hepatocytes and cell-free DNA assays |
Procuring OPB allows researchers to directly study DNA pyridyloxobutylation while eliminating the confounding variable of variable CYP450 expression in target cells.
OPB is an intrinsically unstable reactive aldehyde, typically degrading within six months even at -20°C, necessitating storage at -80°C or immediate experimental use. In contrast, the synthetic precursor NNKOAc (4-(acetoxymethylnitrosamino)-1-(3-pyridyl)-1-butanone) is highly stable and generates OPB in situ via esterase-mediated hydrolysis [1].
| Evidence Dimension | Shelf-life and storage temperature requirements |
| Target Compound Data | Unstable; requires -80°C storage or immediate use (<6 months stability) |
| Comparator Or Baseline | NNKOAc (Stable for >1-2 years at -20°C) |
| Quantified Difference | Significant reduction in shelf-life requiring strict cold-chain and just-in-time procurement |
| Conditions | Standard laboratory storage conditions |
Buyers must carefully plan procurement timelines for OPB due to its rapid degradation, or alternatively procure the NNKOAc precursor for long-term, esterase-competent studies.
OPB possesses the critical electrophilic aldehyde functional group required to covalently bind to DNA bases, forming pyridyloxobutyl (POB) adducts. Its stable downstream metabolite, HPB (4-hydroxy-1-(3-pyridyl)-1-butanone), lacks this aldehyde group and exhibits zero direct DNA alkylation capacity [1].
| Evidence Dimension | Direct DNA alkylation capacity |
| Target Compound Data | Highly reactive (forms covalent POB-DNA adducts) |
| Comparator Or Baseline | HPB (0% direct DNA alkylation capacity) |
| Quantified Difference | Absolute difference in electrophilic reactivity |
| Conditions | Cell-free DNA binding assays |
Prevents the erroneous procurement of the stable HPB metabolite when active DNA alkylation and adduct formation are the primary experimental goals.
OPB is the exact standard required for generating synthetic pyridyloxobutyl (POB) DNA adducts (e.g., O6-POB-dG) in vitro without the need for microsomal activation systems or esterase-dependent precursors [1].
Utilized as a direct-acting chemical probe to investigate how reactive aldehydes inhibit DNA repair proteins, such as O6-alkylguanine DNA alkyltransferase (AGT), independent of parent nitrosamine metabolism [2].
Serves as an essential, albeit highly unstable, reference standard for calibrating LC-MS/MS methods designed to quantify transient NNK and NNN metabolites in toxicological and pharmacokinetic samples [3].